molecular formula C23H23NO3 B12956421 Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate

Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate

Cat. No.: B12956421
M. Wt: 361.4 g/mol
InChI Key: UCRXQUVKDMVBBM-UHFFFAOYSA-N
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Description

Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate is a synthetic organic compound with the molecular formula C23H23NO3 It is a derivative of phenylalanine, an amino acid, and features a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate typically involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. One common method includes the protection of the amino group of phenylalanine, followed by benzylation of the hydroxyl group on the aromatic ring. The final step involves esterification to form the benzyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as the use of protecting groups and selective reactions, are applicable.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ester group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can undergo hydrolysis to release the active amino acid derivative, which can then interact with its target .

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: The parent amino acid from which Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate is derived.

    Tyrosine: Another amino acid with a similar aromatic structure.

    Benzyl esters: Compounds with similar ester functional groups.

Uniqueness

This compound is unique due to its combination of a benzyl ester group and an amino acid backbone. This structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that other similar compounds may not .

Properties

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

benzyl 2-amino-3-(4-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C23H23NO3/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19/h1-14,22H,15-17,24H2

InChI Key

UCRXQUVKDMVBBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

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